![molecular formula C18H20I2N4O3 B305725 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol are complex and may vary depending on the specific application. This compound has been shown to inhibit the growth of cancer cells and modulate immune cell activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol in lab experiments include its unique properties and mechanism of action. This compound has been shown to have potent anti-cancer and anti-inflammatory effects, which may make it a useful tool for studying these processes. However, limitations may include the complexity of the synthesis process and the potential for off-target effects.
Future Directions
For research on 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol may include further studies on its mechanism of action and potential applications in various fields. Additionally, research may focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves a multi-step process that includes the use of various reagents and catalysts. The exact method used for synthesis may vary depending on the desired outcome and the specific application.
Scientific Research Applications
The potential applications of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol in scientific research are numerous. This compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has shown promise in the treatment of inflammation and autoimmune disorders.
properties
Product Name |
4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol |
|---|---|
Molecular Formula |
C18H20I2N4O3 |
Molecular Weight |
594.2 g/mol |
IUPAC Name |
4-[(3,5-diiodo-4-propan-2-yloxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H20I2N4O3/c1-7(2)27-16-11(19)5-10(6-12(16)20)15(13-8(3)21-23-17(13)25)14-9(4)22-24-18(14)26/h5-7,15H,1-4H3,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
OGLTXDGJEHGSFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)I)OC(C)C)I)C3=C(NNC3=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)I)OC(C)C)I)C3=C(NNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
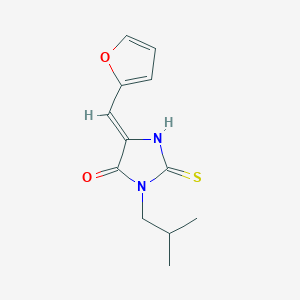
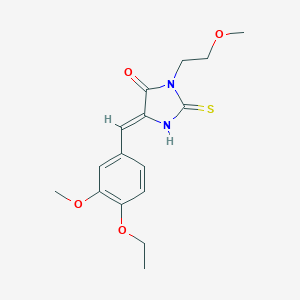
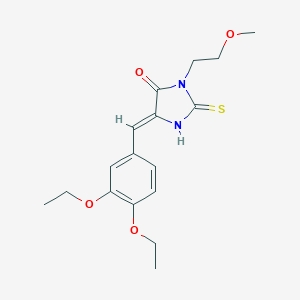
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
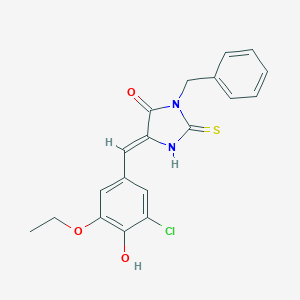
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
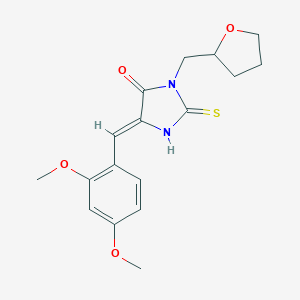
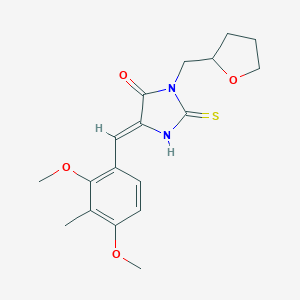
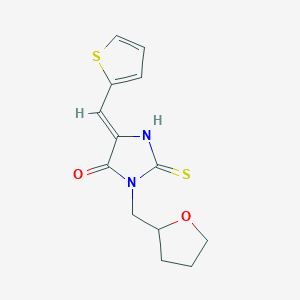
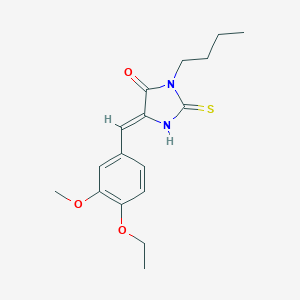
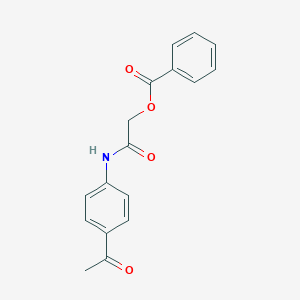
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)